molecular formula C15H25N B3188480 2,4,6-triisopropylaniline CAS No. 21524-36-7

2,4,6-triisopropylaniline

Cat. No.: B3188480
CAS No.: 21524-36-7
M. Wt: 219.37 g/mol
InChI Key: FQFPALKHIHTSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Triisopropylaniline is an organic compound with the molecular formula C15H25N. It is a derivative of aniline, where three isopropyl groups are attached to the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Triisopropylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

  • 2,6-Diisopropylaniline
  • 2,4,6-Trimethylaniline
  • 2,4,6-Tri-tert-butylaniline
  • 2,4,6-Triphenylaniline

Comparison: 2,4,6-Triisopropylaniline is unique due to the presence of three isopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, such as 2,6-diisopropylaniline and 2,4,6-trimethylaniline, the triisopropyl derivative exhibits higher steric hindrance and altered reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

21524-36-7

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)aniline

InChI

InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3

InChI Key

FQFPALKHIHTSNY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C

Origin of Product

United States

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